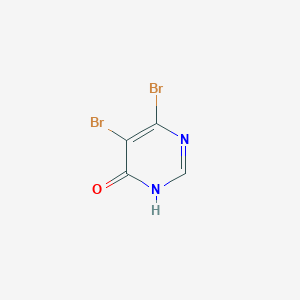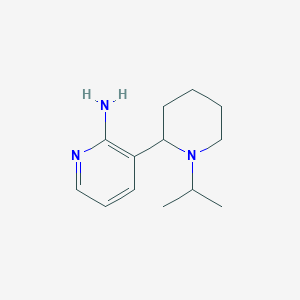
5,6-Dibromopyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromopyrimidin-4-ol is a brominated derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are known for their significant roles in biological systems, particularly as components of nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopyrimidin-4-ol typically involves the bromination of pyrimidin-4-ol. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dibromopyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Reduction Reactions: Hydrogen gas and Pd/C catalyst in ethanol or methanol.
Major Products:
Substitution Reactions: Substituted pyrimidin-4-ol derivatives.
Coupling Reactions: Biaryl or vinyl-pyrimidine compounds.
Reduction Reactions: Pyrimidin-4-ol.
Aplicaciones Científicas De Investigación
5,6-Dibromopyrimidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromopyrimidin-4-ol depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, disrupting their normal function. The bromine atoms can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition of enzyme activity or alteration of DNA structure.
Comparación Con Compuestos Similares
5-Bromopyrimidin-4-ol: A monobrominated derivative with similar reactivity but different substitution patterns.
6-Bromopyrimidin-4-ol: Another monobrominated derivative with bromine at the 6 position.
5,6-Dichloropyrimidin-4-ol: A dichlorinated analog with chlorine atoms instead of bromine.
Uniqueness: 5,6-Dibromopyrimidin-4-ol is unique due to the presence of two bromine atoms, which significantly enhances its reactivity and potential for diverse chemical transformations. This dual bromination also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Fórmula molecular |
C4H2Br2N2O |
|---|---|
Peso molecular |
253.88 g/mol |
Nombre IUPAC |
4,5-dibromo-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H2Br2N2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9) |
Clave InChI |
AXGPUULVXIRYBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=O)N1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromobenzo[d]isothiazol-7-amine](/img/structure/B11798759.png)





![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11798789.png)







